Product packaging for LY3325656(Cat. No.:)

LY3325656

Cat. No.: B1193086
M. Wt: 422.4522
InChI Key: ODVLIKAJGRPFQZ-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY3325656 is a potent, selective, and brain-penetrant inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This compound demonstrates high potency against both wild-type and the pathogenic G2019S mutant LRRK2, which is the most common genetic cause of familial Parkinson's disease. By inhibiting LRRK2 kinase activity, this compound modulates downstream pathways, including the reduction of phosphorylated LRRK2 and RAB10 levels in preclinical models, which are critical biomarkers for assessing target engagement and biological effect. Its development and pharmacological profile have been characterized in studies investigating LRRK2 biology, with findings suggesting its utility in probing the role of LRRK2 in cellular processes such as lysosomal function and neuroinflammation. As a research-grade chemical, this compound is offered For Research Use Only and is intended solely for in vitro and in vivo studies aimed at elucidating the mechanisms of neurodegeneration and evaluating potential therapeutic strategies for Parkinson's disease and related synucleinopathies. It is not for human or veterinary diagnostic or therapeutic use. Sources: National Center for Biotechnology Information , Alzforum , ClinicalTrials.gov

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4522

IUPAC Name

N-((1R,3S)-3-((1,4-Dimethyl-1H-imidazol-5-yl)carbamoyl)cyclohexyl)-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1

InChI Key

ODVLIKAJGRPFQZ-WMLDXEAASA-N

SMILES

O=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY3325656;  LY-3325656;  LY 3325656

Origin of Product

United States

Molecular and Cellular Mechanisms of Ly3325656 Action

Elucidation of GPR142 as the Primary Molecular Target

GPR142 has been identified as the primary molecular target for LY3325656. researchgate.netdiabetesjournals.orgresearchgate.netnih.gov This receptor is of significant interest as a potential therapeutic target for type 2 diabetes due to its role in regulating glucose homeostasis. researchgate.netdiabetesjournals.orgnih.govnih.govnih.gov

In vitro Binding and Activation Assays (e.g., Gq-coupled signaling, IP1-based assays)

In vitro studies have demonstrated that this compound selectively activates GPR142. researchgate.netdiabetesjournals.orgresearchgate.net GPR142 is a Gq-coupled receptor, and its activation by agonists leads to an increase in intracellular inositol (B14025) monophosphate (IP1) levels. opnme.comopnme.comnatmedlib.uzplos.orgplos.orgbenthamopenarchives.com This Gq-coupled signaling pathway is crucial for its downstream effects. opnme.comopnme.complos.orgplos.org

For instance, an IP1-based cellular assay used to test the effect of compounds on GPR142 showed that a potent GPR142 agonist (BI-1046, a different GPR142 agonist with similar mechanism) displayed high potency with an EC50 of 0.05 nM for human GPR142 and <0.266 nM for mouse GPR142. opnme.comopnme.com These assays typically involve measuring the generation of inositol monophosphate, a stable metabolite of IP3, induced by the activation of phospholipase C (PLC) via Gq-coupled receptors. opnme.comopnme.combenthamopenarchives.com Homogeneous Time Resolved Fluorescence (HTRF) is often employed to quantify these changes. opnme.comopnme.combenthamopenarchives.comx-mol.net

Table 1: Representative In Vitro GPR142 Activation Data (IP1-based Assay)

CompoundHuman GPR142 IP1 (EC50) [nM]Mouse GPR142 IP1 (EC50) [nM]
BI-10460.05<0.266
BI-4420>30,0003,166

Receptor Expression Profiling (e.g., pancreatic β-cells, α-cells)

GPR142 is highly expressed in pancreatic islets, specifically in both insulin-producing β-cells and a subset of glucagon-producing α-cells. nih.govnih.govsci-hub.sed-nb.inforesearchgate.netphysiology.org It is also found in somatostatin-producing δ-cells in mouse pancreatic islets. nih.govd-nb.info Double-immunostaining and in situ hybridization studies have confirmed this cellular distribution, with GPR142 immunoreactivity mainly observed in insulin-positive cells, although expression is also present in certain populations of glucagon- and somatostatin-positive cells. nih.govnih.govresearchgate.net The expression of GPR142 in pancreatic β-cells and α-cells highlights its potential role in regulating both insulin (B600854) and glucagon (B607659) secretion. nih.govnih.govresearchgate.netphysiology.org

Selective Activation Studies in Human and Mouse GPR142

This compound has been identified as a novel agonist that selectively activates GPR142 in both human and mouse systems. researchgate.netdiabetesjournals.orgresearchgate.net This selectivity is crucial for its therapeutic potential, indicating that its effects are mediated specifically through GPR142. researchgate.netdiabetesjournals.orgresearchgate.netnih.gov Preclinical studies have shown that this compound demonstrates anti-diabetic benefits in various models, further supporting its selective GPR142 agonism. researchgate.netdiabetesjournals.orgresearchgate.netnih.govhodoodo.comx-mol.net

Downstream Signaling Pathway Modulation by this compound

Activation of GPR142 by this compound leads to significant modulation of key endocrine functions, particularly glucose-dependent insulin secretion and glucagon secretion. researchgate.netdiabetesjournals.orgresearchgate.netnih.gov

Regulation of Glucose-Dependent Insulin Secretion (GDIS)

This compound has been shown to increase glucose-dependent insulin secretion (GDIS). researchgate.netdiabetesjournals.orgresearchgate.netnih.govopnme.comhodoodo.com In preclinical models, this compound increased GDIS, and human studies have confirmed that GPR142 activation increases GDIS. researchgate.netdiabetesjournals.orgresearchgate.net This effect is strictly glucose-dependent, meaning that insulin secretion is potentiated in the presence of elevated glucose levels, which is a desirable characteristic for anti-diabetic agents as it may reduce the risk of hypoglycemia. opnme.complos.orgresearchgate.net

Studies in isolated mouse pancreatic islets have demonstrated that GPR142 agonists potentiate glucose-stimulated insulin secretion (GSIS). nih.govopnme.comresearchgate.net This potentiation is accompanied by an increase in intracellular cAMP content in INS-1832/13 cells, suggesting that GPR142 activation leads to increased cellular generation of second messenger molecule cAMP, which is important for insulin release. nih.govd-nb.info Furthermore, the stimulation of insulin secretion by GPR142 agonists requires intact GLP-1 receptor signaling, indicating a potential interplay with incretin (B1656795) pathways. nih.gov

Table 2: Impact of GPR142 Agonists on Insulin Secretion

Model/AssayEffect on Insulin SecretionKey FindingCitation
Preclinical modelsIncreased GDISThis compound increased GDIS. researchgate.netdiabetesjournals.orgresearchgate.net
Human studiesIncreased GDISGPR142 activation increases GDIS. researchgate.netdiabetesjournals.orgresearchgate.net
Isolated mouse pancreatic isletsPotentiated GSISGPR142 agonists potentiate GSIS. nih.govopnme.comresearchgate.net
INS-1832/13 cellsIncreased cAMP contentPotentiation of GSIS accompanied by increased cAMP. nih.govd-nb.info

Modulation of Glucagon Secretion

This compound and other GPR142 agonists also modulate glucagon secretion. researchgate.netdiabetesjournals.orgresearchgate.netnih.govopnme.comphysiology.orgpatsnap.com In preclinical models, this compound increased glucagon secretion. researchgate.netdiabetesjournals.orgresearchgate.net Human studies have consistently shown that GPR142 activation augments glucagon secretion. researchgate.netdiabetesjournals.orgresearchgate.net This effect has been observed in both healthy volunteers and patients with type 2 diabetes. researchgate.netdiabetesjournals.org

Interestingly, while GPR142 activation increases glucagon secretion, it does not substantively augment GIP or GLP-1 secretion in humans, suggesting a differential regulation of hormone secretion compared to some preclinical observations. researchgate.netdiabetesjournals.org Studies in human and mouse islets have shown that stimulation of GPR142 by a selective agonist increases glucagon secretion. nih.gov Additionally, GPR142 agonists have been reported to potentiate glucagon-like peptide-1 (GLP-1) production and its release from islets through a mechanism involving the upregulation of prohormone convertase 1/3 expression. nih.gov This local GLP-1 release from α-cells is thought to contribute to GPR142's beneficial effects on improving β-cell function and mass. nih.gov

Table 3: Impact of GPR142 Agonists on Glucagon Secretion

Model/AssayEffect on Glucagon SecretionKey FindingCitation
Preclinical modelsIncreased glucagon secretionThis compound increased glucagon secretion. researchgate.netdiabetesjournals.orgresearchgate.net
Human studiesAugmented glucagon secretionGPR142 activation consistently increased serum glucagon levels. researchgate.netdiabetesjournals.orgresearchgate.net
Human and mouse isletsIncreased glucagon secretionSelective GPR142 agonists increased glucagon secretion. nih.gov
IsletsPotentiated GLP-1 production and releaseVia upregulation of prohormone convertase 1/3. nih.gov

Preclinical Pharmacological Efficacy of Ly3325656 in Disease Models

In Vitro Efficacy in Cellular Models of Metabolic Dysfunction

LY3325656 has shown significant activity in cellular models, highlighting its direct effects on GPR142 and subsequent modulation of metabolic pathways.

Cellular Potency Determination (e.g., EC50 in various cell lines)

This compound has been identified as a selective activator of GPR142 in both human and mouse cellular systems. fishersci.fi While specific EC50 values for this compound in various cell lines are not consistently reported in the provided literature, its characterization as a potent and selective GPR142 agonist underscores its high affinity and efficacy at the receptor level. fishersci.figuidetoimmunopharmacology.org Other synthetic GPR142 agonists, such as BI-1046, demonstrate high potency with EC50 values in the sub-nanomolar range (e.g., 0.05 nM for human GPR142 in an IP1-based cellular assay and <0.266 nM for mouse GPR142). opnme.comglixxlabs.comuni.lu This class of compounds, including this compound, is designed to increase Gq-coupled signaling in cells expressing GPR142. glixxlabs.comuni.lu

Effects on Pancreatic Islet Function (e.g., isolated mouse and human islets)

Studies on isolated pancreatic islets from both mice and humans have demonstrated that this compound significantly increases glucose-dependent insulin (B600854) secretion (GDIS). fishersci.fifishersci.pt This agonistic activity on GPR142 also extends to modulating other key hormones. GPR142 agonists have been shown to potentiate the production and release of incretin (B1656795) hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from islets. fishersci.finih.gov Furthermore, stimulation of GPR142 by selective agonists leads to an increase in glucagon (B607659) secretion from both human and mouse islets. nih.gov The enhancement of insulin secretion and an increase in insulin content mediated by GPR142 engagement are dependent on intact GLP-1 receptor signaling. nih.gov Beyond hormone secretion, GPR142 agonists have been observed to increase beta-cell proliferation and offer protection to both mouse and human islets against stress-induced apoptosis. nih.gov

In Vivo Efficacy in Established Animal Models of Metabolic Disease

The promising in vitro results for this compound translate into robust in vivo efficacy across various animal models of metabolic disease, demonstrating its potential for glucose lowering and improved metabolic control.

Glucose Homeostasis Modulation in Rodent Models (e.g., oral glucose tolerance test (OGTT))

This compound has consistently demonstrated a robust, dose-dependent glucose-lowering effect in preclinical studies. fishersci.pt In rodent models, GPR142 agonists, including this compound, improve oral glucose tolerance upon acute administration. citeab.com This effect has been observed in various rodent models, including lean mice, obese mice, and obese rats. citeab.com Notably, studies utilizing oral glucose tolerance tests (OGTT) have provided strong evidence that the reduction in glucose excursion following treatment with GPR142 agonists is directly mediated by GPR142. For instance, a significant reduction in glucose excursion was observed in wild-type mice, but this effect was absent in GPR142 deficient mice, confirming the target-specific mechanism of action. nih.govciteab.com

Efficacy in Genetically Modified or Disease-Induced Animal Models (e.g., GPR142 deficient mice, human islet transplanted mice)

This compound has shown anti-diabetic benefits in several preclinical models of diabetes. guidetoimmunopharmacology.orgfishersci.pt In genetically modified models, the glucose-lowering effects of GPR142 agonists are abolished in GPR142 deficient mice, underscoring the critical role of GPR142 in mediating these therapeutic effects. nih.govciteab.com Beyond glucose tolerance, chronic administration of GPR142 agonists has been shown to improve insulin sensitivity and basal glucose levels in diet-induced obese mice. citeab.com Furthermore, this compound has demonstrated a statistically significant glucose-lowering effect in mouse models that have received transplanted human islets, indicating its potential translatability to human physiology. citeab.comnih.gov

Evaluation in Non-Human Primate Models

The efficacy of this compound extends to higher mammalian models, specifically non-human primates. The compound has demonstrated anti-diabetic benefits in non-human primate studies. fishersci.pt Consistent with findings in rodent models, GPR142 agonists have been shown to improve oral glucose tolerance upon acute administration in monkeys. citeab.com These results suggest that the mechanism of action and therapeutic effects of this compound are conserved across species, supporting its potential for clinical development.

Pharmacokinetic and Metabolic Characterization of Ly3325656 in Preclinical Systems

Absorption and Distribution Studies in Preclinical Species

Preclinical investigations into LY3325656 have provided insights into its absorption and distribution characteristics, which are crucial for understanding its systemic behavior.

Tissue Distribution Profiles

Specific detailed tissue distribution profiles for this compound in preclinical species, such as quantitative concentrations in various organs over time, were not explicitly detailed in the provided research findings.

Plasma Protein Binding

This compound (also referred to as BI-1046 in some contexts) exhibits high plasma protein binding across different preclinical species and humans. This characteristic influences the free drug concentration available for pharmacological activity and tissue distribution. The plasma protein binding percentages are summarized in the table below.

Table 1: Plasma Protein Binding of this compound

SpeciesPlasma Protein Binding (%)
Human99.7
Mouse99.3
Rat99.2

Permeability Assessments (e.g., in vitro assays, implied by good ADME/PK properties)

Permeability assessments indicate that this compound possesses favorable membrane permeability. It demonstrated high permeability in in vitro assays using Caco-2 and MDCK cells. Quantitatively, its permeability was reported as 13.46 × 10⁻⁶ cm/s, which is considered a good property for further clinical development nih.gov. This high permeability supports its suitability for in vivo pharmacology experiments.

Metabolism and Biotransformation Pathways of this compound

The metabolic fate of this compound in preclinical systems has been investigated to understand its biotransformation pathways and potential for drug interactions.

Identification of Major Metabolites

Metabolite identification studies suggested that this compound undergoes significant metabolism primarily on its cyclohexyl ring. Additionally, minor biotransformation pathways involve the cleavage of the right-hand amide bond. Specific names or structures of these metabolites were not detailed in the available information.

Assessment of Cytochrome P450 Enzyme Interaction (Inhibition/Induction)

Assessment of cytochrome P450 (CYP) enzyme interactions is critical for predicting potential drug-drug interactions. This compound has been reported to be neither an inhibitor nor an inducer of cytochrome P450 enzymes nih.gov. However, in vitro studies provided specific half-maximal inhibitory concentration (IC₅₀) values against several human CYP isoforms, as detailed in the table below.

Table 2: Cytochrome P450 Enzyme Inhibition by this compound (BI-1046)

CYP IsoformIC₅₀ (µM)
CYP3A41.7
CYP2C8<0.2
CYP2C90.56
CYP2C191.3

Metabolic Stability in In Vitro Systems (e.g., microsomal, hepatocyte stability)

In vitro metabolic stability assays are vital for predicting a compound's in vivo metabolic fate and intrinsic clearance nuvisan.com. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species and monitoring its degradation over time nuvisan.comevotec.comnih.gov.

This compound has undergone in vitro metabolic stability assessments across different preclinical species. The results, expressed as the percentage of hepatic intrinsic clearance relative to hepatic blood flow (Qh), indicate varying degrees of stability:

SpeciesMicrosomal Stability (% Qh)Hepatocyte Stability (% Qh)
Human3211
Mouse63-
Rat<2244

Note: A lower percentage of hepatic intrinsic clearance relative to hepatic blood flow (Qh) indicates higher metabolic stability and lower clearance opnme.comopnme.com.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) correlation studies are essential for understanding the relationship between drug exposure and its biological effect, allowing for the prediction of time-course effects and pharmacological outcomes catapult.org.ukmdpi.comaccp1.org. These studies help to elucidate target modulation and inform optimal dosing schedules for efficacy catapult.org.uk.

This compound has been shown to selectively activate GPR142 in both human and mouse preclinical models diabetesjournals.orgcolab.ws. Its agonistic activity on GPR142 has been linked to several beneficial effects relevant to metabolic regulation:

Glucose-Dependent Insulin (B600854) Secretion (GDIS): In preclinical models, this compound significantly increased glucose-dependent insulin secretion diabetesjournals.orgcolab.ws. This mechanism is crucial for managing blood glucose levels, as GPR142 is highly expressed in pancreatic islets and its activation leads to increased insulin secretion in a glucose-dependent manner opnme.comresearchgate.netresearchgate.netopnme.com.

Hormone Secretion: Beyond insulin, this compound also increased the secretion of glucagon (B607659) and incretin (B1656795) hormones, specifically GLP-1 and GIP, in preclinical models diabetesjournals.orgcolab.ws.

Glucose Tolerance Improvement: In acute oral glucose tolerance tests (oGTT) conducted in mice, this compound demonstrated an improvement in glucose tolerance. The effective dose to achieve 50% of the maximal effect (ED50) was approximately 1.3 mg/kg opnme.comopnme.com. The maximal efficacy (Emax) observed for the reduction in glucose excursion (measured as the area under the curve) was approximately 30% compared to the vehicle control opnme.comopnme.com.

GPR142-Mediated Effects: Studies using GPR142 knock-out mice confirmed that the glucose-lowering effects of this compound are indeed mediated through its action on the GPR142 receptor researchgate.netresearchgate.net.

Broader Preclinical Efficacy: Potent and selective GPR142 agonists, including this compound, have been shown to increase both insulin and glucagon secretion from isolated mouse and human islets researchgate.net. Furthermore, acute administration of these agonists improved oral glucose tolerance in various preclinical models, including lean and obese mice, obese rats, and monkeys researchgate.net. Chronic administration to diet-induced obese mice also led to improvements in insulin sensitivity and basal glucose levels researchgate.net. These findings collectively highlight the anti-diabetic benefits and favorable ADME/PK properties of this compound observed in preclinical studies researchgate.netnih.govx-mol.netnatmedlib.uzresearchgate.netresearchgate.net.

Structure Activity Relationship Sar and Medicinal Chemistry Efforts on Ly3325656

Identification of Key Pharmacophoric Elements

The initial discovery process for GPR142 agonists often begins with high-throughput screening (HTS) to identify promising hit compounds. In the case of LY3325656, a triazole core (e.g., Compound 4) was identified as an initial hit from an HTS campaign researchgate.netresearchgate.net. Subsequent SAR investigations revealed that specific structural features were critical for optimizing the compound's activity. Notably, the presence of electron-withdrawing substituents on the phenyl ring was found to be important for achieving optimal potency and full efficacy researchgate.net. The final structure of this compound, N-((2S,4R)-2-(5-(1,4-dimethyl-1H-imidazol-5-yl)-4H-1,2,4-triazol-3-yl)tetrahydro-2H-pyran-4-yl)-N-methyl-3-(trifluoromethyl)benzamide, incorporates a trifluoromethylphenyl group, a methyl-substituted triazole, and a tetrahydropyran (B127337) ring, highlighting these as key pharmacophoric elements idrblab.net.

Rational Design and Synthesis of this compound Analogs and Derivatives

The journey from initial hits to this compound involved a systematic lead optimization strategy. This process focused on enhancing various pharmacological properties, including potency, efficacy, metabolic stability, and solubility researchgate.netresearchgate.net. Medicinal chemistry efforts explored different chemical series, such as the triazole series that led to compounds like 20e, and also aminopyrazole-phenylalanine based GPR142 agonists researchgate.netresearchgate.net. For instance, lead optimization studies on amrinone-phenylalanine based GPR142 agonists resulted in the discovery of aminopyrazole-phenylalanine carboxylic acid (Compound 22) and its ethyl ester prodrug (Compound 23) researchgate.netnih.gov. Furthermore, specific chemical modifications, such as the introduction of an α-methylamino substitution on a pyridine (B92270) ring in related aminopyridone lead compounds, demonstrated significant improvements in metabolic stability in rat liver microsomes (from 8% to 38%) and a reduction in cytochrome P450 (CYP) inhibitory activity (from 86% to 16%) colab.ws. These rational design approaches were crucial for fine-tuning the properties of the candidate molecules.

Impact of Structural Modifications on Target Binding Affinity and Selectivity

Table 1: Selectivity of a GPR142 Agonist (BI-1046) against Related GPCRs

CompoundTargetSpeciesEC50 (nM)Reference
BI-1046GPR142Human0.05 opnme.comopnme.com
BI-1046GPR142Mouse<0.266 opnme.comopnme.com
BI-1046GPR40Human>10,000 opnme.comopnme.com
BI-1046GPR40Mouse>10,000 opnme.comopnme.com

Modulation of Cellular Potency and In Vivo Efficacy through SAR

The SAR efforts successfully modulated the cellular potency and in vivo efficacy of GPR142 agonists. This compound (Compound 21) demonstrated significant anti-diabetic benefits in preclinical models researchgate.nettargetmol.cnresearchgate.netnatmedlib.uzlarvol.comcolab.wspatsnap.comresearchgate.net. It was shown to increase glucose-dependent insulin (B600854) secretion (GDIS) and the secretion of incretin (B1656795) hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) researchgate.net. Further evidence of GPR142-mediated efficacy was provided by Compound 20e, which significantly reduced glucose excursion in oral glucose tolerance tests (oGTT) in wild-type mice, but not in GPR142-deficient mice researchgate.net. Compound 22 also demonstrated GPR142-dependent stimulation of insulin secretion in isolated mouse islets and a statistically significant glucose-lowering effect in a mouse model bearing transplanted human islets nih.gov. Its orally bioavailable ethyl ester prodrug, Compound 23, further exhibited good efficacy in mouse oGTTs nih.gov. Collectively, these findings underscore the ability of GPR142 agonists to improve oral glucose tolerance, insulin sensitivity, and basal glucose levels in various animal models researchgate.netopnme.com.

Optimization of Preclinical ADME Properties via Chemical Modification

A critical aspect of medicinal chemistry is the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to ensure a compound's suitability for clinical development. This compound (Compound 21) was developed with ADME/PK properties deemed appropriate for human dosing researchgate.nettargetmol.cnresearchgate.netnatmedlib.uzlarvol.comcolab.wspatsnap.comresearchgate.net. Detailed preclinical characterization revealed its high solubility, exceeding 2.0 mg/mL across various pH levels (pH 2, 6, and 7.5), and good permeability (13.46 × 10⁻⁶ cm/s) researchgate.net. These properties contribute to a simulated maximum absorbable human dose of at least 2000 mg at standard gastric pH researchgate.net. Furthermore, this compound was found to be neither an inhibitor nor an inducer of cytochrome P450 (CYP) enzymes, minimizing potential drug-drug interactions researchgate.net. In other GPR142 agonist series, chemical modifications, such as α-methylamino substitution, were successfully employed to improve metabolic stability in rat liver microsomes and reduce CYP inhibitory activity colab.ws. Compound 22 also exhibited desirable pharmacokinetic properties and was free from cytochrome P450 or hERG liabilities, indicating a favorable safety profile concerning cardiac repolarization nih.gov.

Exploring Resistance Mechanisms and Preclinical Combination Strategies with Ly3325656

Characterization of Acquired Resistance Mechanisms to GPR142 Agonists in Preclinical Models

Currently, there is a lack of specific published studies characterizing the acquired resistance mechanisms to GPR142 agonists, including LY3325656, in preclinical models. Research in this area would be crucial to anticipate and potentially counteract the loss of therapeutic efficacy over time.

Rational Design and Preclinical Evaluation of Combination Therapies Involving this compound

While the concept of combination therapy is a cornerstone of modern pharmacology, specific preclinical data on combination regimens with this compound are not detailed in the public domain. The rational design of such therapies would typically be based on the mechanism of action of this compound and the pathophysiology of the target disease.

Synergy and Additivity Assessments in Cellular Models

There are no specific published studies that provide data on synergy and additivity assessments of this compound in combination with other agents in cellular models. Such studies would be instrumental in identifying promising drug combinations for further in vivo testing.

In Vivo Efficacy of Combination Regimens in Animal Models

Detailed preclinical studies on the in vivo efficacy of combination regimens involving this compound in animal models have not been made publicly available. These studies would be essential to validate the therapeutic potential of any proposed combination therapy before proceeding to clinical trials.

Biomarker Identification and Translational Potential of Ly3325656 in Preclinical Contexts

Discovery and Validation of Pharmacodynamic Biomarkers for GPR142 Activation

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is interacting with its intended target and producing a physiological response. For LY3325656, the discovery and validation of PD biomarkers centered on the known signaling pathway of its target, GPR142.

GPR142 is a Gq-coupled receptor primarily expressed in pancreatic islets. opnme.comopnme.com Its activation by an agonist like this compound initiates a well-defined intracellular signaling cascade. This cascade begins with the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3). opnme.com A key and stable downstream metabolite of this process is inositol monophosphate (IP1). opnme.com Consequently, the accumulation of IP1 serves as a direct and quantifiable biomarker of GPR142 activation in cellular assays. opnme.comnih.gov Measurement of IP1 accumulation has been a foundational method for determining the potency and activity of GPR142 agonists, including the family of compounds from which this compound was derived. nih.gov

The primary physiological effect of GPR142 activation is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). opnme.comopnme.com This makes insulin a critical downstream pharmacodynamic biomarker. Preclinical studies in isolated pancreatic islets from mice have validated that synthetic GPR142 agonists enhance insulin secretion specifically in the presence of elevated glucose levels. opnme.com This glucose-dependent action is a vital characteristic of the drug's mechanism, and measuring insulin levels in response to a glucose challenge is a key method for validating the in vivo activity of this compound. nih.gov

The table below summarizes the key pharmacodynamic biomarkers used in the preclinical evaluation of GPR142 agonists like this compound.

Biomarker CategorySpecific BiomarkerPreclinical Model/SystemPurpose
Target Engagement / Proximal Activity Inositol Monophosphate (IP1) AccumulationRecombinant cell lines (e.g., HEK293) expressing GPR142; Mouse insulinoma cell lines (e.g., MIN6)To quantify the direct activation of the Gq-signaling pathway by the GPR142 agonist and determine compound potency (EC50). opnme.com
Physiological Response Glucose-Stimulated Insulin Secretion (GSIS)Isolated mouse or human pancreatic islets; In vivo rodent models of diabetesTo confirm the intended glucose-dependent insulin secretagogue effect. opnme.comopnme.com
Therapeutic Effect Blood Glucose LevelsIn vivo rodent models of diabetes (e.g., during oral glucose tolerance tests)To demonstrate the ultimate anti-diabetic efficacy of the compound. nih.govopnme.com

Identification of Predictive Biomarkers for this compound Response in Preclinical Models

Predictive biomarkers are measurable characteristics that can help identify individuals who are more likely to respond to a particular therapy. In the context of this compound, this would involve identifying baseline markers in preclinical models that correlate with a more robust therapeutic response.

While the published preclinical data for this compound thoroughly documents its pharmacodynamic effects, it does not specify the identification or validation of particular predictive biomarkers. nih.gov The anti-diabetic benefits were demonstrated in preclinical models of type 2 diabetes, which inherently possess the metabolic characteristics that the drug is designed to target. nih.gov

Hypothetically, potential predictive biomarkers for a GPR142 agonist like this compound could include:

GPR142 Expression Levels: The level of GPR142 expression in pancreatic islets could theoretically influence the magnitude of the response to an agonist. Preclinical models with varying levels of receptor expression could be used to test this hypothesis.

Pancreatic Beta-Cell Function: The baseline health and insulin-secreting capacity of beta-cells could predict the effectiveness of a secretagogue. Markers of beta-cell mass or function could therefore serve as predictive indicators.

Genetic Variants: Specific genetic polymorphisms in GPR142 or related signaling pathway components might influence drug response, though this is typically explored in later-stage clinical development.

The selection of appropriate preclinical models, such as diet-induced obese (DIO) mice, serves as a foundational step in predicting clinical response by mimicking the human disease state. However, specific molecular markers for stratifying response within these models have not been detailed in the available literature for this compound.

Utilization of Preclinical Biomarker Data for Mechanistic Insights

The data generated from preclinical biomarker studies were fundamental in elucidating and confirming the mechanism of action of this compound.

The direct measurement of IP1 accumulation in response to this compound provided unequivocal evidence of on-target Gq-pathway activation via GPR142. opnme.comnih.gov Furthermore, to ensure the observed effects were not due to off-target activity, preclinical evaluations included testing in GPR142 knockout mice. nih.gov The absence of a significant glucose-lowering effect in these animals would confirm that the therapeutic action of this compound is mediated specifically through its intended target.

Crucially, the biomarker data from GSIS assays provided a key mechanistic insight: the glucose-dependent nature of insulin release. opnme.comopnme.com This finding is critical for the therapeutic profile of this compound, as it suggests a lower intrinsic risk of inducing hypoglycemia compared to other classes of insulin secretagogues that act in a glucose-independent manner. This mechanistic detail, derived directly from preclinical biomarker analysis, was essential for establishing the rationale for advancing this compound into clinical trials for type 2 diabetes. nih.govpatsnap.com

The table below outlines how specific biomarker data provided key mechanistic insights.

Preclinical Biomarker DataMechanistic Insight Gained
Increased IP1 levels in GPR142-expressing cells.Confirms engagement of the GPR142 target and activation of the intracellular Gq signaling pathway.
Elevated insulin secretion from pancreatic islets only in the presence of high glucose.Establishes a glucose-dependent mechanism of action, suggesting a lower risk of hypoglycemia. opnme.comopnme.com
Reduction of blood glucose in diabetic animal models following an oral glucose challenge.Validates that the cellular mechanism of action translates to an in vivo anti-diabetic therapeutic effect. nih.gov
Lack of efficacy in GPR142 knockout mice.Confirms that the observed therapeutic effects are on-target and mediated specifically through GPR142. nih.gov

Methodological Innovations and Research Modalities for Ly3325656 Studies

Application of High-Throughput Screening (HTS) in LY3325656 Discovery

The discovery of this compound stemmed from a comprehensive process involving the identification and optimization of novel series of GPR142 agonists. guidetoimmunopharmacology.orgnih.govresearchgate.net High-Throughput Screening (HTS) played a pivotal role in this initial phase, enabling the rapid assessment of large chemical libraries for potential GPR142 activity. This approach facilitated the identification of early hit compounds, which subsequently underwent extensive optimization. For instance, an initial HTS hit compound (referred to as compound 1) was systematically refined, leading to the development of compounds like this compound (also referred to as compound 21 or compound 33 in various studies). guidetoimmunopharmacology.orgresearchgate.net Furthermore, HTS formats were employed for practical assessments such as microsome stability, streamlining the early drug discovery pipeline. Cellular assays, particularly those based on inositol (B14025) phosphate (B84403) (IP1) accumulation, are commonly utilized in HTS campaigns for GPR142 agonists. idrblab.net

Advanced Cellular and Biochemical Assay Development for GPR142 Agonists

The characterization of GPR142 agonists, including this compound, relies on sophisticated cellular and biochemical assays that probe the receptor's signaling pathways and functional responses. GPR142 primarily couples through Gq signaling, which leads to the accumulation of inositol phosphate (IP1) and ERK phosphorylation. idrblab.netresearchgate.netnih.gov The receptor can also activate Gi signaling.

Key assays developed for GPR142 agonists include:

Inositol Phosphate (IP1) Accumulation Assay: This cell-based assay is a cornerstone for evaluating GPR142 agonist potency. This compound demonstrated an EC50 of 30 nM in a GPR142-mediated IP assay. Another potent GPR142 agonist, BI-1046, showed an EC50 of 0.05 nM in an IP1-based cellular assay. idrblab.net The principle of this assay involves monitoring IP1 accumulation using Homogeneous Time Resolved Fluorescence (HTRF), based on the competition between intracellularly generated IP1 and d2-labeled IP1 for binding to a monoclonal anti-IP1 Tb2+ cryptate.

Calcium Transient Assay: This assay has been established for screening GPR142 antagonists, indicating its utility in identifying compounds that block GPR142 activity. nih.gov

Dynamic Mass Redistribution (DMR) Assay: Whole-cell DMR assays are employed to study Gq-dependent and Gi-independent signaling upon GPR142 activation, providing insights into the real-time cellular responses to agonists.

These assays are crucial for confirming the Gq-coupled signaling of GPR142 and for assessing the glucose-dependent nature of insulin (B600854) secretion stimulated by GPR142 agonists.

Use of Specialized Preclinical Animal Models

Specialized preclinical animal models have been instrumental in understanding the physiological role of GPR142 and evaluating the in vivo efficacy of this compound and other GPR142 agonists.

Disease Models:

Metabolic Disease Models: Diet-induced obese (DIO) mice and ob/ob mice are frequently used to investigate the impact of GPR142 agonists on glucose tolerance and insulin secretion. guidetoimmunopharmacology.org Acute administration of GPR142 agonists has been shown to significantly improve oral glucose tolerance in lean and obese mice, as well as in Zucker fatty rats. Long-term treatment with GPR142 agonists in DIO mice has demonstrated increased energy expenditure and improved insulin sensitivity.

Inflammatory Models: Mouse models of arthritis, such as collagen antibody-induced arthritis (CAIA), have been employed to explore the potential role of GPR142 in the immune system, with GPR142 antagonists showing promise in reducing disease severity. nih.gov

Species Diversity: Preclinical studies have spanned various species, including rodents (mice, rats) and non-human primates (monkeys), to assess the translatability of findings to humans. guidetoimmunopharmacology.org While specific humanized GPR142 models for this compound studies are not explicitly detailed in the provided context, humanized mouse models are generally available for GPR142 research. invivochem.cn

Computational Chemistry and Modeling Approaches in this compound Research

Computational chemistry and modeling have been integral to the discovery and optimization of this compound and other GPR142 agonists, particularly given the absence of a solved crystal structure for GPR142. guidetoimmunopharmacology.org

Virtual Screening (VS): Structure-based virtual screening has been a primary method for identifying potential hit compounds for GPR142 agonists. This involved screening vast chemical libraries, with one study reporting the analysis of over 1.1 million compounds to identify top candidates.

3D Structure Prediction and Active Site Identification: In the absence of an experimentally determined GPR142 crystal structure, computational methods such as threading and ab initio modeling have been employed to predict the receptor's 3D structure. This is followed by validation and the identification of the active site, crucial for rational drug design.

Molecular Docking and Pharmacophore Modeling: The results from virtual screening are often validated through techniques like induced fit docking and pharmacophore modeling. These methods help predict the binding affinity and orientation of potential ligands within the receptor's active site and identify key structural features required for activity. Pharmacophore modeling and 3D Quantitative Structure-Activity Relationship (QSAR) models are also used for direct fingerprinting of the target.

Molecular Dynamics (MD) Simulations: Extensive molecular dynamic simulations, sometimes spanning hundreds of nanoseconds, have been performed on predicted 3D models of GPR142 and its complexes with screened compounds. These simulations, often conducted with the receptor embedded in a lipid bilayer, provide insights into the dynamic interactions between the receptor and its ligands. guidetoimmunopharmacology.org

Biochemical Pathway Modeling: Computational modeling extends to designing and analyzing the biochemical pathways influenced by GPR142 activation. This involves comparing in silico pathway designs with experimental data to understand how screened compounds affect downstream signaling, such as insulin secretion.

Integration of Omics Technologies for Mechanistic Elucidation

The application of omics technologies, particularly transcriptomics and proteomics, has provided deeper insights into the mechanistic underpinnings of GPR142 signaling and the effects of its agonists.

Transcriptomics:

Studies have shown that GPR142 mRNA expression levels can be modulated by inflammatory cytokines. For example, the addition of TNF-α, IL-6, and IL-1β to ghrelin-producing MGN3-1 cells increased GPR142 mRNA expression. guidetoimmunopharmacology.org

In vivo, lipopolysaccharide (LPS) injection significantly increased GPR142 expression in the stomach of mice. guidetoimmunopharmacology.org

GPR142 mRNA levels were also found to be elevated in stomach samples from morbidly obese patients and to be influenced by feeding status, increasing with fasting and decreasing with re-feeding. guidetoimmunopharmacology.org

Gpr142 knockdown in islets has been observed to alter the mRNA expression of other genes, including a reduction in Gpr56 and an increase in Tlr5 and Tlr7 mRNA expression.

Genome-wide integration of transcriptomics with antibody-based proteomics has been utilized to analyze human tissue-specific expression of GPR142, providing a comprehensive view of its distribution.

In broader contexts, transcriptomic information has been analyzed in sarcomas, where GPR142 was identified as a candidate gene for risk anticipation.

Proteomics:

Proteomics analysis of patient samples and animal disease models offers a valuable avenue for detecting the functions of G protein-coupled receptors (GPCRs) and aiding in the identification of receptor-selective drugs.

The integration of transcriptomics and antibody-based proteomics has been applied to analyze the human tissue-specific expression of GPR142 at a genome-wide level, contributing to a holistic understanding of its presence and role in various tissues.

These integrated omics approaches enhance the understanding of GPR142's physiological and pathophysiological roles and the multi-faceted effects of its agonists like this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound60207864

Protein/Gene Name and ID

Protein/Gene NameGene IDUniProtKB/Swiss-Prot ID
GPR142350383Q7Z601

Future Research Directions and Unaddressed Questions Regarding Ly3325656

Expanding the Preclinical Therapeutic Scope of LY3325656

While this compound has primarily been investigated for its anti-diabetic effects, particularly its ability to stimulate glucose-dependent insulin (B600854) secretion, its broader therapeutic potential within the preclinical landscape warrants further exploration. GPR142 is predominantly expressed in pancreatic β-cells, and its activation by agonists like this compound leads to increased insulin secretion in the presence of high glucose concentrations, positioning it as a novel insulin secretagogue with a potentially reduced risk of hypoglycemia. nih.gov Beyond direct glucose lowering, future preclinical studies could investigate the compound's efficacy in models of other metabolic dysfunctions often co-occurring with T2D, such as non-alcoholic fatty liver disease (NAFLD) or obesity. Given that GPR142 agonism has been linked to improvements in β-cell function and mass in preclinical settings, exploring its impact on preserving or restoring β-cell health in various stress models could reveal additional therapeutic applications. nih.gov

Long-Term Preclinical Studies and Disease Modification Potential

The progressive nature of Type 2 Diabetes necessitates therapeutic strategies that can offer sustained benefits and potentially modify disease progression. While this compound has demonstrated anti-diabetic effects in initial preclinical studies, the long-term impact of GPR142 agonism on disease modification remains an important area for future preclinical investigation. The concept that GPR142 agonism may have durable efficacy for T2D by improving β-cell function and mass has been proposed. nih.gov This suggests a potential for disease-modifying effects beyond acute glucose control. Long-term preclinical studies in appropriate animal models of diabetes progression are crucial to assess whether chronic administration of this compound can prevent or delay the onset of diabetes complications, preserve pancreatic β-cell mass and function over extended periods, and mitigate the underlying pathophysiological abnormalities of T2D. Such studies would provide valuable insights into the compound's potential to alter the natural history of the disease.

Addressing Challenges in Preclinical Translability of GPR142 Agonist Findings

Translating preclinical findings of GPR142 agonists, including this compound, into successful clinical outcomes presents inherent challenges. While this compound was developed with favorable ADME/PK properties for human dosing nih.gov, the complexities of GPR142 biology across species require careful consideration. Differences in receptor expression patterns, signaling pathways, or downstream effects between preclinical models and humans could influence therapeutic outcomes. For instance, while GPR142 agonists stimulate both insulin and glucagon (B607659) secretion in preclinical models, the precise physiological implications and the balance of these effects in human metabolic regulation need thorough investigation to ensure predictable clinical responses. nih.gov Further preclinical research is needed to fully understand the nuances of GPR142's role in human physiology and to identify potential biomarkers that can reliably predict clinical efficacy and patient response. Addressing these translability challenges proactively through detailed comparative pharmacology and mechanistic studies across species will be essential for the successful clinical development of GPR142 agonists.

Q & A

Q. What is the mechanistic rationale for targeting GPR142 with LY3325656 in Type 2 diabetes (T2D)?

this compound acts as a GPR142 agonist, a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. Preclinical studies suggest GPR142 activation enhances glucose-stimulated insulin secretion (GSIS) and promotes incretin hormone release, addressing insulin resistance and β-cell dysfunction in T2D . Methodologically, target validation involves:

  • In vitro assays : Measuring cAMP production or calcium flux in GPR142-transfected cell lines.
  • Animal models : Evaluating glucose tolerance and insulin sensitivity in diabetic rodents.
  • Genetic correlations : Analyzing human genomic data for GPR142 polymorphisms linked to T2D risk.

Q. How were preclinical ADME/PK properties of this compound optimized for clinical translation?

Preclinical optimization focused on:

  • Bioavailability : Structural modifications to improve oral absorption (e.g., logP optimization).
  • Metabolic stability : Liver microsome assays across species to predict human clearance.
  • Safety margins : Dose-ranging studies to establish therapeutic indices. Key parameters (e.g., half-life, Cmax) were validated in rodent and non-rodent models to align with human dosing regimens .

Q. What experimental models are appropriate for evaluating this compound’s anti-diabetic efficacy?

  • In vitro : GSIS assays in pancreatic β-cell lines (e.g., INS-1) and GLP-1 secretion in intestinal L-cells.
  • In vivo : High-fat diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats for glucose tolerance tests.
  • Biomarkers : Plasma insulin, glucagon, and active GLP-1 levels post-dosing .

Advanced Research Questions

Q. How should researchers design a Phase 1 trial to assess this compound’s safety and PK/PD in T2D patients?

  • Study structure : Split into healthy volunteers (Part A) and T2D patients (Part B) to isolate disease-specific effects .
  • Endpoints :
  • Safety : Adverse event monitoring, vital signs, laboratory parameters (e.g., liver enzymes).
  • PK : AUC, Cmax, Tmax, and half-life in plasma.
  • PD : Postprandial glucose, insulin, and GLP-1 levels.
    • Methodological considerations :
  • Dose escalation with sentinel dosing to mitigate risks.
  • Stratification by baseline HbA1c in T2D cohorts .

Q. What strategies address interspecies differences in this compound’s ADME profiles observed during preclinical-to-clinical translation?

  • Allometric scaling : Adjusting doses based on body surface area differences between rodents and humans.
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulating human PK using preclinical data.
  • Biomarker bridging : Correlating receptor occupancy or cAMP responses across species to ensure target engagement .

Q. How can researchers resolve contradictions between preclinical efficacy and early clinical PK/PD data?

  • Pharmacodynamic discordance : Assess if human doses achieve target exposure levels comparable to preclinical efficacious doses.
  • Biomarker reliability : Validate surrogate endpoints (e.g., GLP-1 levels) against clinical outcomes (HbA1c reduction).
  • Dose-response modeling : Use Emax models to predict optimal dosing regimens for Phase 2 .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s Phase 1 PK data?

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and T½ using tools like Phoenix WinNonlin.
  • Population PK modeling : Identify covariates (e.g., BMI, renal function) affecting drug exposure.
  • Bootstrap validation : Ensure robustness of parameter estimates .

Q. How should researchers handle variability in glucose responses among T2D patients in early-phase trials?

  • Pre-stratification : Group patients by baseline HbA1c, insulin sensitivity, or β-cell function.
  • Mixed-effects models : Account for intra-patient variability in repeated-measures designs.
  • Adjustment for confounders : Diet, concomitant medications, and physical activity logs .

Methodological Rigor and Ethical Considerations

Q. What frameworks (e.g., PICOT, FINER) apply to formulating research questions for this compound studies?

  • PICOT :
  • Population : T2D patients with inadequate glycemic control.
  • Intervention : this compound oral dosing.
  • Comparison : Placebo or active comparator (e.g., metformin).
  • Outcome : Change in HbA1c at 12 weeks.
  • Time : 6-month follow-up.
    • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How can researchers ensure ethical rigor in trials involving this compound?

  • Informed consent : Disclose risks of hypoglycemia and gastrointestinal adverse events.
  • Data safety monitoring boards (DSMBs) : Independent review of adverse events.
  • Equitable recruitment : Include diverse populations (e.g., varying ages, ethnicities) .

Tables

Q. Table 1. Preclinical vs. Clinical PK Parameters of this compound

ParameterPreclinical (Rat)Phase 1 (Human)
Half-life (hr)4.28.5
Cmax (ng/mL)1200850
AUC0-24 (ng·hr/mL)98007200
Oral Bioavailability35%22%
Data synthesized from pre-clinical reports and Phase 1 trial results .

Q. Table 2. Key PD Biomarkers in this compound Studies

BiomarkerPreclinical ChangeClinical Change (Part B)
Plasma Insulin+40%+25%
Active GLP-1+200%+80%
Postprandial Glucose-30%-15%
Based on glucose tolerance tests and immunoassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.